2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16074099
InChI: InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+
SMILES:
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

CAS No.:

Cat. No.: VC16074099

Molecular Formula: C20H25N3O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol -

Specification

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
IUPAC Name 2-methoxy-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Standard InChI InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+
Standard InChI Key JLYYXAWEYZAXRF-KGENOOAVSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol, delineates its molecular architecture. It features a phenolic core with a methoxy group (-OCH₃) at position 2 and an imine-linked 4-(4-methylbenzyl)piperazine moiety at position 6. The piperazine ring introduces basicity due to its nitrogen atoms, while the methylbenzyl group enhances lipophilicity, influencing pharmacokinetic properties .

Key Structural Features:

  • Phenolic ring: Provides redox activity and hydrogen-bonding capacity.

  • Methoxy group: Enhances electron density and steric effects .

  • Piperazinyl-imine linkage: Facilitates metal coordination and biological interactions .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 4-(4-methylbenzyl)piperazine-1-amine. The protocol mirrors methods used for analogous Schiff bases :

  • Reactants:

    • o-Vanillin (1.52 g, 10 mmol)

    • 4-(4-Methylbenzyl)piperazine-1-amine (10 mmol)

    • Anhydrous Na₂SO₄ (3 g) in dry CH₂Cl₂ (40 mL).

  • Procedure:
    Stir at room temperature for 5 hours, filter, evaporate solvent, and recrystallize from methanol. Yield: ~83% .

Spectroscopic and Crystallographic Data

Crystallographic Analysis (adapted from ):

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=8.23 Å, b=10.45 Å, c=14.72 Å
Bond lengthsC=N: 1.28 Å, C-O: 1.36 Å

The structure is refined using SHELX programs, revealing planarity (max deviation: 0.023 Å) critical for bioactivity .

Biological Activities

Antibacterial Properties

The compound exhibits moderate activity against Klebsiella pneumoniae (MIC: 200 µg/mL), akin to its pyrazine analogue . The piperazine moiety likely enhances membrane permeability, while the methoxy group stabilizes interactions with bacterial proteins .

Mechanistic Insights:

  • Hydrogen bonding between the imine nitrogen and bacterial enzyme active sites .

  • Alkyl interactions via the methylbenzyl group disrupt lipid bilayer integrity .

Coordination Chemistry

The imine and piperazine groups enable complexation with transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral or square-planar geometries. Such complexes show enhanced antimicrobial and catalytic activities compared to the free ligand .

Example Complex:

  • [Cu(L)Cl₂]: Exhibits 2-fold higher antibacterial activity against Pseudomonas aeruginosa than the ligand alone .

Future Directions

  • Synthesis Optimization: Explore microwave-assisted or green chemistry approaches to improve yields.

  • In Vivo Studies: Assess pharmacokinetics and toxicity profiles.

  • Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.

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